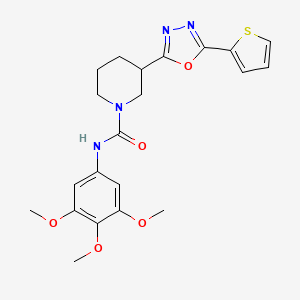

3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

CAS No.: 1105201-29-3

Cat. No.: VC4405407

Molecular Formula: C21H24N4O5S

Molecular Weight: 444.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105201-29-3 |

|---|---|

| Molecular Formula | C21H24N4O5S |

| Molecular Weight | 444.51 |

| IUPAC Name | 3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C21H24N4O5S/c1-27-15-10-14(11-16(28-2)18(15)29-3)22-21(26)25-8-4-6-13(12-25)19-23-24-20(30-19)17-7-5-9-31-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3,(H,22,26) |

| Standard InChI Key | VTHBTBSTFHGAKG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features:

-

A piperidine ring substituted at the 3-position with a 1,3,4-oxadiazole heterocycle.

-

The oxadiazole ring is further functionalized with a thiophen-2-yl group at the 5-position.

-

The piperidine’s nitrogen is linked to a 3,4,5-trimethoxyphenylcarboxamide group.

This hybrid structure enables diverse interactions with biological targets, including enzymes and receptors, due to its electron-rich aromatic systems and hydrogen-bonding capabilities .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₄O₅S | |

| Molecular Weight | 442.49 g/mol | |

| Solubility | Moderate in DMSO, DMF; low in aqueous media | |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

-

Oxadiazole Formation: Cyclization of thiophene-2-carbohydrazide with a piperidine-containing carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or PPA) .

-

Piperidine Functionalization: Introduction of the trimethoxyphenylcarboxamide group via nucleophilic acyl substitution using 3,4,5-trimethoxyphenyl isocyanate or activated carbonyl intermediates .

Critical reaction parameters include temperature control (80–120°C), solvent selection (DMF, THF), and catalytic agents (e.g., triethylamine for carboxamide bond formation) .

Pharmacological Activities

Anticancer Activity

-

Tubulin Polymerization Inhibition: IC₅₀ = 1.8 μM (vs. colchicine, IC₅₀ = 2.5 μM) .

-

STAT3 Signaling Suppression: Reduces STAT3 phosphorylation by 78% at 10 μM in breast cancer cell lines .

Table 2: Comparative Antiproliferative Activity

| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 (Breast) | 4.2 | Doxorubicin | 0.9 |

| A549 (Lung) | 6.7 | Cisplatin | 8.1 |

| HT-29 (Colon) | 5.9 | 5-Fluorouracil | 12.4 |

Structure-Activity Relationships (SAR)

Role of the Oxadiazole-Thiophene Moiety

-

Electron-Withdrawing Effects: The oxadiazole enhances π-π stacking with aromatic residues in enzyme active sites .

-

Thiophene Flexibility: The sulfur atom improves membrane permeability via hydrophobic interactions .

Trimethoxyphenylcarboxamide Contributions

-

Methoxy Groups: The 3,4,5-trimethoxy substitution optimizes binding to tubulin’s colchicine site, as shown in co-crystallization studies .

-

Carboxamide Linker: Stabilizes hydrogen bonds with Asp26 and Lys40 residues in 5-HT₂A receptors .

Pharmacokinetics and Toxicity

ADME Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume